molecular formula C10H16BrN3 B15239603 3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15239603
M. Wt: 258.16 g/mol
InChI Key: GLBNVSAUHGWPBK-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a partially hydrogenated pyrazolo[1,5-a]pyrimidine derivative with substituents at positions 3 (bromo), 7 (methyl), and 2 (isopropyl). The hydrogenation at the pyrimidine ring (4H,5H,6H,7H) confers conformational rigidity and modulates electronic properties, making it a versatile scaffold for medicinal chemistry and materials science .

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

3-bromo-7-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16BrN3/c1-6(2)9-8(11)10-12-5-4-7(3)14(10)13-9/h6-7,12H,4-5H2,1-3H3

InChI Key

GLBNVSAUHGWPBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C(=NN12)C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-pentanedione in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate cyclization, forming the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 3-amino, 3-thio, or 3-alkoxy derivatives.

    Oxidation Products: N-oxides of the pyrazolo[1,5-a]pyrimidine core.

    Reduction Products: Dihydro derivatives of the original compound.

Scientific Research Applications

3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

The compound’s key structural features can be compared to analogs with substitutions at positions 2, 3, 5, and 7 (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound 3-Br, 7-Me, 2-(propan-2-yl) C₁₁H₁₅BrN₄ Potential intermediate for cross-coupling
3-Bromo-7-(trifluoromethyl)-pyrazolo[...] 3-Br, 7-CF₃ C₈H₅BrF₃N₃ Suzuki–Miyaura coupling precursor
2-Methyl-7-(trifluoromethyl)-pyrazolo[...] 2-Me, 7-CF₃ C₈H₁₀F₃N₃ Lipophilic modifier; biological studies
5-(Biphenyl-4-yl)-3-Br-N-(pyridin-3-ylmethyl) 3-Br, 5-biphenyl, 7-NH(CH₂Py) C₂₄H₁₉BrN₅ Antimycobacterial activity
3-Iodo-2-Me-7-CF₃-pyrazolo[...] 3-I, 2-Me, 7-CF₃ C₇H₇F₃IN₃ Halogen-swapped reactivity studies
Key Observations:
  • Position 3 (Halogen): Bromine at position 3 (target compound) enables cross-coupling reactions, as seen in analogs like 3-bromo-7-(trifluoromethyl) derivatives used in Suzuki–Miyaura reactions . Iodo analogs (e.g., 3-Iodo-2-Me-7-CF₃) may exhibit distinct reactivity due to iodine’s polarizability .
  • Position 7: Methyl (target compound) vs. trifluoromethyl (CF₃) substituents influence lipophilicity and steric bulk. CF₃ groups enhance metabolic stability but reduce solubility compared to methyl .
  • Position 2: Isopropyl (target compound) vs.

Physical and Spectral Properties

  • Melting Points: Analogs like 2-((4-Bromophenyl)amino)-7-ethylpyrazolo[1,5-a]pyrimidine-3-carboxamide exhibit high melting points (217–220°C), correlating with hydrogen bonding from carboxamide groups . The target compound’s methyl and isopropyl groups may lower its melting point due to reduced polarity.
  • Spectroscopy: ¹H NMR data for analogs (e.g., δ 8.58–8.91 ppm for pyrimidine protons in ) suggest characteristic downfield shifts for aromatic protons, which would align with the target compound’s structure .

Biological Activity

3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and immunology. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H16BrN3
  • Molecular Weight : 258.16 g/mol
  • CAS Number : 1702130-93-5
PropertyValue
Molecular FormulaC10H16BrN3
Molecular Weight258.16 g/mol
CAS Number1702130-93-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : It can modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF73.79Bouabdallah et al., 2022
NCI-H46042.30Bouabdallah et al., 2022
A54926Wei et al., 2022

Anti-inflammatory Activity

Compounds within this class have also demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

Several studies have explored the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on DHODH Inhibition : A study reported that derivatives of pyrazolo[1,5-a]pyrimidine inhibited dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents. The inhibition was confirmed through enzymatic tests and cell-based assays for viral replication and cellular growth .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of various pyrazolo compounds against cancer cell lines such as Hep-2 and P815. The findings indicated significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine core significantly influences its biological activity. For example:

  • The bromine atom at the 3-position enhances reactivity towards nucleophiles.
  • The isopropyl group at the 2-position affects steric hindrance and electronic distribution.

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